5-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
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Overview
Description
5-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a useful research compound. Its molecular formula is C14H9ClN2OS and its molecular weight is 288.75. The purity is usually 95%.
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Scientific Research Applications
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline and its derivatives, including 5-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, are important fused heterocycles found in over 200 naturally occurring alkaloids. Researchers have been synthesizing novel quinazolinones to exploit their biological activities, particularly as antibacterial agents against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).
Optoelectronic Materials
Extensive research on quinazoline derivatives has been conducted for applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These compounds, when incorporated into π-extended conjugated systems, have shown significant value in the creation of novel optoelectronic materials. The electroluminescent properties of certain quinazoline derivatives make them suitable for use in organic light-emitting diodes (OLEDs) and other electronic applications (Lipunova et al., 2018).
Polycyclic 4(3H)-quinazolinones with Biological Activity
Polycyclic 4(3H)-quinazolinones containing fused aromatic or heteroaromatic rings exhibit diverse biological activities. Their structural diversity opens new avenues in the search for active molecules in various therapeutic areas (Demeunynck & Baussanne, 2013).
Anticancer Properties
Quinazoline derivatives have been extensively studied for their anticancer properties. Several studies and patents have been published regarding the discovery and development of quinazoline derivatives for cancer treatment. This research area remains promising due to the broad spectrum of biological properties of quinazoline derivatives, such as inhibiting various cancer-related protein targets (Ravez et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
5-chloro-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2OS/c15-10-7-4-8-11-12(10)13(18)17(14(19)16-11)9-5-2-1-3-6-9/h1-8H,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCQAFKZTOMPCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CC=C3Cl)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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